molecular formula C21H18FN5O2 B2354072 2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 1203192-79-3

2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide

Cat. No. B2354072
CAS RN: 1203192-79-3
M. Wt: 391.406
InChI Key: YVNIDZYVSWMRHK-UHFFFAOYSA-N
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Description

2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O2 and its molecular weight is 391.406. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

  • This compound has been explored for its potential in radiosynthesis and imaging. It's related to a series of selective ligands for the translocator protein (18 kDa), crucial for in vivo imaging using positron emission tomography (Dollé et al., 2008).

Anticancer Research

  • Some derivatives of this compound have shown anticancer properties. In particular, certain derivatives demonstrated cancer cell growth inhibition against multiple cancer cell lines (Al-Sanea et al., 2020).

Neuroinflammation and TSPO Ligands

  • Derivatives of this compound have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. This research is significant for developing PET-radiotracers for neuroinflammation (Damont et al., 2015).

Synthesis of Stable Isotope-Labeled Antibacterial Agents

  • The compound has been utilized in the synthesis of stable isotope-labeled antibacterial agents, expanding its potential in medicinal chemistry (Lin & Weaner, 2012).

Antitumor Activity

  • Several derivatives of this compound have been synthesized and tested for antitumor activity, specifically against human breast adenocarcinoma cell line MCF7. This research highlights its potential in cancer therapy (El-Morsy et al., 2017).

Anti-inflammatory Applications

  • Some derivatives have shown significant anti-inflammatory activity, indicating potential for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often targeted in cancer treatments .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, which leads to cell cycle arrest and apoptosis . This suggests that the compound might interact with its target, CDK2, inhibiting its activity and leading to changes in cell proliferation.

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2 . CDK2 is a key player in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis . The downstream effects of this include reduced cell proliferation, particularly in cancer cells.

Result of Action

By inhibiting CDK2, the compound could induce cell cycle arrest and apoptosis, leading to decreased cell proliferation . This could be particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key issue.

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-14-6-2-5-9-18(14)25-19(28)12-26-13-23-20-16(21(26)29)10-24-27(20)11-15-7-3-4-8-17(15)22/h2-10,13H,11-12H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNIDZYVSWMRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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